molecular formula C21H11ClN2O2 B280678 2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one

2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one

Cat. No. B280678
M. Wt: 358.8 g/mol
InChI Key: OGKKGIPXCLHXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one, commonly referred to as CBI, is a synthetic compound that has gained significant attention in scientific research due to its various applications.

Scientific Research Applications

CBI has been extensively studied for its potential applications in various scientific fields, including cancer research, drug discovery, and photodynamic therapy. In cancer research, CBI has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. CBI has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-β peptides. In addition, CBI has been explored as a photosensitizer for photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents to destroy cancer cells.

Mechanism of Action

The mechanism of action of CBI is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. CBI has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. In addition, CBI has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
CBI has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of various signaling pathways. CBI has been shown to induce G2/M cell cycle arrest in cancer cells, which may contribute to its anticancer activity. In addition, CBI has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CBI has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

CBI has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to induce apoptosis. However, CBI also has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of CBI, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its mechanism of action. In addition, further research is needed to determine the optimal dosage and administration of CBI for various applications, as well as its potential side effects.
Conclusion
In conclusion, CBI is a synthetic compound that has gained significant attention in scientific research due to its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CBI as a drug candidate for the treatment of various diseases.

Synthesis Methods

CBI is synthesized through a multistep process involving the reaction of 4-chlorobenzoic acid with 2-aminobenzophenone, followed by cyclization and oxidation. The resulting product is then purified using column chromatography. CBI can also be synthesized through other methods, including the reaction of 4-chlorobenzoyl chloride with dibenzo[cd,g]indazole in the presence of a base.

properties

Molecular Formula

C21H11ClN2O2

Molecular Weight

358.8 g/mol

IUPAC Name

14-(4-chlorobenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C21H11ClN2O2/c22-13-10-8-12(9-11-13)21(26)24-17-7-3-6-16-18(17)19(23-24)14-4-1-2-5-15(14)20(16)25/h1-11H

InChI Key

OGKKGIPXCLHXKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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